2-Amino-3-chloro-5-methoxybenzoic acid
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Overview
Description
2-Amino-3-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-5-methoxybenzoic acid typically involves the chlorination of 2-amino-5-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines or alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed:
Substitution Products: Amines, thiols, or other substituted benzoic acids.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds or substituted benzoic acids.
Scientific Research Applications
2-Amino-3-chloro-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups allows for diverse interactions with molecular targets, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methoxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-3-methyl-5-chlorobenzoic acid
- 3-Amino-5-methoxybenzoic acid
Comparison: 2-Amino-3-chloro-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactionsSimilarly, the presence of the methoxy group distinguishes it from 2-amino-5-methoxybenzoic acid, affecting its solubility and reactivity .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-amino-3-chloro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
HKVMBRDTZCRWJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)C(=O)O |
Origin of Product |
United States |
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